molecular formula C17H14N4O5S B2673639 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-49-9

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2673639
CAS RN: 391227-49-9
M. Wt: 386.38
InChI Key: HWYPOUGTAYDTKU-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be determined using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .


Chemical Reactions Analysis

Benzamides have been found to possess various biological activities, including antioxidant activity. Some benzamide compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, including NMR spectroscopy and computational chemical data .

Future Directions

Future research could focus on the in vivo biochemical tests of effective amides, which can be carried out in different fields of application .

properties

IUPAC Name

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-25-13-7-11(8-14(9-13)26-2)15(22)18-17-20-19-16(27-17)10-4-3-5-12(6-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYPOUGTAYDTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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